molecular formula C22H22N2O4 B5683033 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide

Cat. No.: B5683033
M. Wt: 378.4 g/mol
InChI Key: WOFLVUJZASTGJD-UHFFFAOYSA-N
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Description

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chromenyl moiety and a quinoline carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl moiety, followed by its coupling with the quinoline derivative. The reaction conditions often include the use of organic solvents such as acetone or ethanol, and catalysts like potassium carbonate or anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohol derivatives .

Scientific Research Applications

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide is unique due to its combination of the chromenyl and quinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-24-19-6-4-3-5-15(19)10-18(22(24)26)21(25)23-12-14-9-16-7-8-17(27-2)11-20(16)28-13-14/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFLVUJZASTGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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